Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate
Description
Methyl 8-fluoroimidazo[1,2-a]pyridine-7-carboxylate is a fluorinated heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This scaffold is renowned for its pharmacological relevance, including antiviral, antibacterial, and anti-inflammatory activities . The compound features a fluorine atom at position 8 and a methyl ester group at position 7, which influence its electronic properties, solubility, and metabolic stability. Structural studies of analogous compounds (e.g., ethyl-substituted derivatives) have utilized techniques like single-crystal X-ray diffraction, highlighting the importance of substituent positioning in molecular packing and intermolecular interactions .
Properties
IUPAC Name |
methyl 8-fluoroimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-4-12-5-3-11-8(12)7(6)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKDAUZUIXEAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=NC=CN2C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-A]pyridines, including Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions, promoted by NaOH .
Industrial Production Methods
Industrial production of imidazo[1,2-A]pyridines often involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate undergoes various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., Pd, Cu, Fe), oxidizing agents (e.g., H2O2, KMnO4), and reducing agents (e.g., NaBH4, LiAlH4) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Antimicrobial Activity
Research indicates that methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate exhibits promising antimicrobial properties. Preliminary studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the fluorine atom is believed to enhance its biological activity by altering the electronic properties of the molecule .
Case Study: Antimicrobial Screening
A study evaluated several synthesized derivatives of this compound against common microbial strains. The results demonstrated significant inhibition against tested microorganisms, with minimum inhibitory concentration (MIC) values indicating potential as future antimicrobial agents .
| Compound | MIC (µg/mL) | Active Against |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 9c | 12.5 | Pseudomonas aeruginosa |
Drug Development
The compound's unique structure makes it a valuable candidate for drug development. Its structural similarities to other biologically active compounds suggest that it could be modified to enhance efficacy against specific targets. For instance, imidazo[1,2-A]pyridine derivatives are known for their diverse pharmacological profiles, including antiviral, antibacterial, anti-inflammatory, and anticancer activities .
Synthesis Routes
The synthesis of this compound generally involves multi-step synthetic routes that allow for the introduction of various functional groups. Common methods include:
- Condensation Reactions : Combining pyridine derivatives with imidazole precursors.
- Fluorination : Introducing fluorine at the desired position using electrophilic fluorination techniques.
- Esterification : Converting carboxylic acids into their methyl esters through reaction with methanol in the presence of acid catalysts.
These synthetic pathways are crucial for producing derivatives that can be screened for enhanced biological activity.
Mechanism of Action
The mechanism of action of Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-A]pyridine derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Imidazo[1,2-a]pyridine Core
A. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate
- Structural Differences : Replaces the 8-fluoro group with a 4-nitrophenyl moiety and uses an ethyl ester instead of methyl.
- The ethyl ester may improve lipophilicity but reduce metabolic stability relative to the methyl ester .
- Pharmacological Relevance : Nitroaryl derivatives are often associated with antimicrobial activity, though toxicity concerns (e.g., nitro-reduction to reactive intermediates) may limit therapeutic utility .
B. Methyl 8-methylimidazo[1,2-a]pyridine-7-carboxylate
- Structural Differences : Substitutes fluorine at position 8 with a methyl group.
- This substitution may reduce polarity compared to the fluoro analogue, affecting solubility and membrane permeability .
- Synthetic Utility : Methyl groups are metabolically stable but may reduce electronic modulation of the aromatic system, impacting ligand-receptor interactions .
C. Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
- Structural Differences : Fluorine at position 6 and ester group at position 3.
- The ester group at position 3 may sterically hinder binding compared to position 7 .
- Biological Implications : Position 6 fluorination is less common in marketed drugs, suggesting that position 8 may offer a more favorable pharmacophore geometry .
Halogen Substitutions
A. Methyl 8-chloroimidazo[1,2-a]pyridine-7-carboxylate
- Structural Differences : Chlorine replaces fluorine at position 7.
- Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine increase steric hindrance and polarizability. This may enhance binding affinity but also raise toxicity risks (e.g., metabolic generation of reactive chlorinated species) .
- Applications : Chlorinated analogues are prevalent in agrochemicals but less so in pharmaceuticals due to toxicity concerns .
B. 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
- Structural Differences : Fluorine at position 7 and a carboxylic acid group at position 2.
- Impact : The carboxylic acid enhances water solubility but may limit blood-brain barrier penetration. Fluorine at position 7 could stabilize the molecule via intramolecular hydrogen bonding .
Functional Group Modifications
A. Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Structural Differences: Incorporates a cyano group, nitroaryl substituent, and tetrahydro ring system.
- The nitro group may confer redox activity, limiting in vivo stability .
B. 7-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)pyrido[1,2-a]pyrimidin-4-one
- Structural Differences: Combines the 8-fluoroimidazo[1,2-a]pyridine moiety with a pyrido-pyrimidinone scaffold.
- Impact : The fused heterocycle enhances rigidity and planar structure, improving binding to kinases or DNA targets. The 2-methyl group may optimize steric complementarity in hydrophobic binding pockets .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Fluorine at position 8 provides optimal electronic modulation for target engagement, balancing electronegativity and steric demands .
- Metabolic Stability : Methyl esters generally exhibit faster hydrolysis than ethyl esters, impacting half-life and dosing regimens .
- Toxicity Profiles : Nitro and chloro substituents, while enhancing reactivity, may necessitate structural optimization to mitigate off-target effects .
Biological Activity
Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound is characterized by an imidazole ring fused to a pyridine system, along with a carboxylate ester functional group. The presence of a fluorine atom at the 8-position of the imidazole ring is significant as it influences the compound's chemical properties and biological interactions. The molecular formula is , with a molecular weight of approximately 182.17 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Common methodologies include:
- Condensation reactions : Utilizing starting materials like pyridine derivatives and various reagents to achieve the desired imidazo structure.
- Functional group modifications : These allow for the introduction of the carboxylate ester and fluorine substituent at specific positions.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial properties : Preliminary studies suggest that this compound may act against various bacterial strains, potentially functioning as an inhibitor of microbial growth.
- Anticancer effects : Similar compounds have been identified as inhibitors for cancer cell proliferation, indicating potential therapeutic applications in oncology .
- Enzyme inhibition : The compound has shown promise in inhibiting specific enzymes involved in critical biological pathways, which could lead to its use in treating diseases such as tuberculosis and other infections .
The mechanisms through which this compound exerts its biological effects are under investigation. Key areas of focus include:
- Interaction with protein targets : Studies are being conducted to elucidate how this compound interacts with various proteins and enzymes, which is crucial for understanding its therapeutic potential.
- Structure-activity relationships (SAR) : Research on related compounds has highlighted how structural modifications can influence biological activity, providing insights into optimizing this compound for enhanced efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
Q & A
Q. What are the standard synthetic routes for Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate, and how can purity be ensured?
The synthesis typically involves multi-step reactions, such as condensation of substituted pyridines with fluorinated intermediates. A common approach is to use microwave-assisted synthesis (e.g., with diglyme as solvent) to accelerate reaction rates and improve yields . Purification often employs column chromatography (silica gel, hexane/ethyl acetate mixtures) and recrystallization. Purity is validated via HPLC, NMR (e.g., H/C), and mass spectrometry (UPLC/MS with [M+H] peaks) .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : H and C NMR identify substituent positions and confirm fluorination (e.g., F NMR for fluorine environments) .
- X-ray crystallography : Single-crystal analysis (e.g., Bruker SMART CCD detectors, SHELX software) determines bond lengths, angles, and torsion angles. For example, imidazo[1,2-a]pyridine derivatives often show planar bicyclic cores with substituent-dependent dihedral angles (e.g., 55–73° for carboxylate groups) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. How are in vitro biological activities of this compound evaluated?
Pharmacological screening involves:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
- Anticancer assays : Cell viability assays (e.g., MTT) on cancer cell lines, with IC calculations.
- Enzyme inhibition : Fluorescence-based or colorimetric assays (e.g., urokinase plasminogen activator inhibition via fragment-based approaches) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
- Catalyst optimization : Use Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while microwave irradiation reduces reaction time .
- Byproduct mitigation : Employ scavengers (e.g., molecular sieves) for water-sensitive steps and monitor intermediates via TLC .
Q. How to resolve contradictions in crystallographic data refinement?
- Software cross-validation : Compare SHELXL refinement (for small molecules) with alternative tools like Olex2. Discrepancies in R-factors may arise from twinning or absorption effects, requiring multi-scan corrections (SADABS) .
- Hydrogen placement : Use difference Fourier maps and riding models (C–H = 0.93–0.97 Å) for H-atom positions. For disordered groups, apply constraints to thermal parameters .
Q. What computational methods predict the bioactivity of fluorinated imidazo[1,2-a]pyridines?
Q. How does thermal stability impact formulation studies?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (T) under nitrogen. Imidazo[1,2-a]pyridines with ester groups typically show T >200°C .
- DSC : Identify melting points and polymorphic transitions. For example, monoclinic crystals (space group C2/c) exhibit distinct endotherms vs. amorphous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
